molecular formula C15H10O8S B12296213 Apigenin 7-sulfate CAS No. 56857-56-8

Apigenin 7-sulfate

Cat. No.: B12296213
CAS No.: 56857-56-8
M. Wt: 350.3 g/mol
InChI Key: UQUHXFINOFUDCC-UHFFFAOYSA-N
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Description

Apigenin 7-sulfate is a sulfated derivative of apigenin, a naturally occurring flavonoid found in various fruits, vegetables, and plant-based beverages. Apigenin is known for its numerous health benefits, including anti-inflammatory, antioxidant, and anticancer properties. The sulfation of apigenin enhances its solubility and bioavailability, making this compound a compound of interest in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apigenin 7-sulfate typically involves the sulfation of apigenin using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction is usually carried out at low temperatures to prevent degradation of the flavonoid structure .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of the product using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Apigenin 7-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Metabolism

Apigenin 7-sulfate is a metabolite of apigenin, which is commonly found in various fruits and vegetables. It exhibits enhanced solubility compared to its parent compound, potentially improving its bioavailability and therapeutic efficacy. Studies indicate that apigenin itself is poorly absorbed, with only about 0.5% of intake excreted in urine, while its metabolites, including this compound, are more readily absorbed and utilized by the body .

Health Benefits and Therapeutic Applications

1. Anti-Cancer Properties
this compound has demonstrated significant anti-cancer effects across various studies. It induces apoptosis in cancer cells through multiple mechanisms, including the modulation of cell signaling pathways such as NF-κB, PI3K/AKT/mTOR, and MAPK pathways . Notably, it has been shown to inhibit the proliferation of cervical cancer cells and reduce tumor growth in animal models .

2. Anti-Inflammatory Effects
The compound exhibits potent anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This action occurs through the inhibition of NF-κB signaling pathways and other inflammatory mediators . In experimental models of autoimmune diseases, this compound has been shown to balance Th1/Th2 cytokine profiles, further supporting its role as an anti-inflammatory agent .

3. Neuroprotective Effects
Research indicates that this compound may protect against neurodegenerative diseases by reducing oxidative stress and neuronal apoptosis. It enhances the expression of antioxidant enzymes and mitigates damage caused by reactive oxygen species (ROS) in neuronal cells . This neuroprotective effect positions it as a potential candidate for treating conditions like Alzheimer's disease.

4. Cardiovascular Health
The compound has been associated with improved cardiovascular health through its ability to reduce oxidative stress and inflammation in cardiac tissues. Studies have shown that it can ameliorate lipid deposition and oxidative damage induced by high-fat diets in animal models . Furthermore, it has been noted to enhance endothelial function and reduce blood pressure in hypertensive models.

Case Studies

StudyFindings
Hu et al. (2016)This compound exhibited synergistic effects when combined with other anti-cancer agents in cervical cancer models .
Zhang et al. (2016)Demonstrated that this compound modulated cytokine production in autoimmune myocarditis models, favoring a Th1 response .
PMC9267958 (2022)Highlighted apigenin's ability to activate autophagy and decrease cell proliferation in HepG2 liver cancer cells .

Mechanism of Action

Apigenin 7-sulfate exerts its effects through several molecular mechanisms:

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase.

    Antioxidant Activity: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.

    Anticancer Activity: Induces apoptosis, inhibits cell proliferation, and suppresses angiogenesis in cancer cells.

    Neuroprotective Activity: Protects neurons from oxidative stress and inflammation

Comparison with Similar Compounds

Uniqueness of Apigenin 7-sulfate:

Biological Activity

Apigenin 7-sulfate is a sulfated derivative of apigenin, a naturally occurring flavonoid prevalent in various fruits and vegetables. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research, inflammation, and oxidative stress management. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized as a yellow crystalline solid and is known to be derived from the plant Bixa orellana (annatto). It is part of the flavonoid family, which includes various glycosides that exhibit significant biological effects. The compound's bioavailability is relatively low; studies indicate that apigenin itself has a bioavailability of approximately 30%, with metabolites like apigenin-7-sulfate being identified in human urine following consumption .

1. Anti-Cancer Activity:
this compound exhibits notable anti-cancer properties through multiple mechanisms:

  • Induction of Apoptosis: It triggers programmed cell death in various cancer cell lines, including cervical cancer cells (HeLa) and acute myeloid leukemia cells. The compound modulates signaling pathways such as NF-κB and Akt, leading to reduced cell proliferation and enhanced sensitivity to chemotherapeutic agents .
  • Cell Cycle Arrest: Research indicates that this compound can halt the cell cycle at specific checkpoints, thereby inhibiting tumor growth. This effect has been observed in both in vitro and in vivo studies .

2. Anti-Inflammatory Effects:
this compound demonstrates significant anti-inflammatory activity by:

  • Modulation of Cytokine Production: It reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This is achieved through the inhibition of intracellular signaling pathways involved in inflammation .
  • Oxidative Stress Reduction: The compound scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies have shown that apigenin can ameliorate oxidative stress-induced mitochondrial damage in kidney cells .

Case Studies

Case Study 1: Cervical Cancer
A study investigated the effects of this compound on HeLa cells under hypoxic conditions. Results indicated that treatment with this compound significantly impaired malignant phenotypes such as proliferation and invasion while enhancing sensitivity to chemotherapeutic agents like oxaliplatin and paclitaxel. The study highlighted the compound's ability to upregulate p16 protein levels, which are crucial for tumor suppression .

Case Study 2: Acute Myeloid Leukemia
In another study focusing on acute myeloid leukemia, apigenin was shown to selectively induce cell death in CK2α-high cells while sparing CK2α-low cells. This selective action underscores its potential as a targeted therapeutic agent against specific cancer types .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological Activity Mechanism Reference
Anti-CancerInduces apoptosis; inhibits cell proliferation
Anti-InflammatoryReduces pro-inflammatory cytokines; inhibits NF-κB
AntioxidantScavenges ROS; protects against oxidative stress
ChemopreventiveEnhances sensitivity to chemotherapy

Properties

CAS No.

56857-56-8

Molecular Formula

C15H10O8S

Molecular Weight

350.3 g/mol

IUPAC Name

[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate

InChI

InChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21/h1-7,16-17H,(H,19,20,21)

InChI Key

UQUHXFINOFUDCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O

melting_point

347.5 °C

physical_description

Solid

Origin of Product

United States

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